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Compound of Interest

Compound Name: TM471-1

Cat. No.: B15544133

For Immediate Release

This guide provides a comprehensive analysis of the therapeutic window of TM471-1, a novel
Bruton's tyrosine kinase (BTK) inhibitor, in the context of current BTK inhibitors. Designed for
researchers, scientists, and drug development professionals, this document summarizes
available preclinical and early clinical data for TM471-1 and contrasts it with established
alternatives, offering a framework for evaluating its therapeutic potential.

Executive Summary

TM471-1, developed by EMICRO Biomedicine, is a potent and selective BTK inhibitor currently
in Phase | clinical trials for lymphoma and multiple sclerosis.[1][2] Preclinical data highlights its
significant potency and selectivity, with an IC50 of 1.3 nM for BTK and high selectivity across a
panel of 310 kinases.[3] Early clinical results in lymphoma patients have shown a promising
efficacy signal, with a 50mg dose leading to a 51% reduction in tumor lesions after two months,
coupled with an excellent safety profile.[1] Furthermore, TM471-1 is reported to have the
highest brain occupancy among competing BTK inhibitors, suggesting a potential advantage in
treating central nervous system (CNS) malignancies and neurological diseases like multiple
sclerosis.[1] This guide will delve into the experimental validation of its therapeutic window,
comparing its performance metrics with those of first and second-generation BTK inhibitors.

Comparative Analysis of BTK Inhibitors
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The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the
range between the minimum effective concentration and the minimum toxic concentration. For
BTK inhibitors, a wider therapeutic window is desirable, allowing for effective target inhibition
with minimal off-target effects and associated toxicities.

Table 1: Preclinical Potency and Selectivity of BTK

Inhibitors
Compound Target IC50 (nM) Selectivity Profile
Excellent selectivity
TM471-1 BTK 1.3[3] _
across 310 kinases|[3]
Also inhibits other
Ibrutinib BTK 0.5 kinases like TEC,
EGFR, and ITK
More selective than
ibrutinib, with minimal
Acalabrutinib BTK 3 o
off-target activity on
EGFR and ITK
High selectivity, with
less off-target
Zanubrutinib BTK <1 inhibition of TEC and

EGFR family kinases

compared to ibrutinib

Table 2: Clinical Efficacy and Safety Profile in B-Cell
Malignancies
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. . Key Adverse
Compound Indication Dose Efficacy
Events
51% reduction in
lesions after 2 Reported as
T™M471-1 Lymphoma 50 mg (Phase I) months (in the "excellent safety"”
first patient in early trials[1]
group)[1]
High response Atrial fibrillation,
. 420-560 mg )
Ibrutinib CLL, MCL, WM ] rates, but risk of hemorrhage,
once daily ) )
resistance hypertension
High response
o 100 mg twice rates, improved Headache,
Acalabrutinib CLL, MCL ) ] ) )
daily safety profile diarrhea, fatigue
over ibrutinib
160 mg twice High response Neutropenia,
Zanubrutinib CLL, MCL, WM daily or 320 mg rates, favorable upper respiratory

once daily

safety profile

tract infection

Experimental Protocols for Therapeutic Window

Validation

The determination of a drug's therapeutic window is a multi-step process involving a series of

preclinical and clinical experiments.

Preclinical Evaluation

e In Vitro Assays:

o Potency (IC50): Biochemical assays are used to determine the concentration of the

inhibitor required to reduce the activity of the target kinase by 50%.

o Selectivity: The inhibitor is screened against a broad panel of kinases to identify potential

off-target interactions. This is crucial for predicting potential side effects.
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o Cell-Based Assays: The inhibitor's effect on cell proliferation and apoptosis is assessed in
relevant cancer cell lines. The half-maximal effective concentration (EC50) and cytotoxic
concentration (CC50) are determined.

¢ In Vivo Animal Models:

o Efficacy Studies: The drug is tested in animal models of the target disease (e.g., xenograft
models for lymphoma) to evaluate its anti-tumor activity at various doses. For TM471-1,
complete tumor regression was observed in 7 out of 10 mice at a 15 mg/kg dose in a
xenograft model.[3]

o Toxicology Studies: Dose-ranging studies are conducted in animals to identify the
maximum tolerated dose (MTD) and to characterize the toxicity profile of the drug. Animal
studies for TM471-1 have indicated high safety, particularly regarding heart and liver
toxicity.[1]

Clinical Evaluation

e Phase | Clinical Trials: These are typically dose-escalation studies in a small group of
patients to determine the safety, tolerability, and pharmacokinetic profile of the drug. The
MTD in humans is often established in this phase. The ongoing Phase | trial for TM471-1 in
lymphoma was initiated in September 2024.[2]

o Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Blood samples are collected to
measure drug concentration over time (PK) and to assess the extent and duration of target
inhibition (PD), often by measuring BTK occupancy.

Visualizing Key Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using
Graphviz.
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Caption: Simplified BTK signaling pathway and the inhibitory action of TM471-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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window]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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